1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, bromine, and phenyl groups
Preparation Methods
The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Esterification: The ester group can be introduced through a reaction with appropriate carboxylic acids or their derivatives.
Chemical Reactions Analysis
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to anti-cancer effects. The bromine and phenyl groups contribute to the compound’s ability to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
1-Methyl-2-oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate: Similar structure but with additional bromine atoms, leading to different reactivity and applications.
1-Methyl-2-oxo-2-phenylethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate:
These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO3 |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H20BrNO3/c1-16-13-20(27)14-21-22(15-23(28-24(16)21)18-9-5-3-6-10-18)26(30)31-17(2)25(29)19-11-7-4-8-12-19/h3-15,17H,1-2H3 |
InChI Key |
PNUDLUCVGRNWMI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC(C)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)OC(C)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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